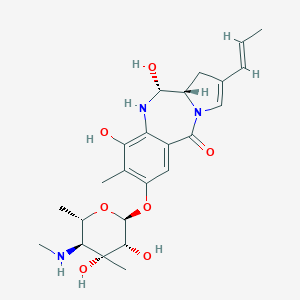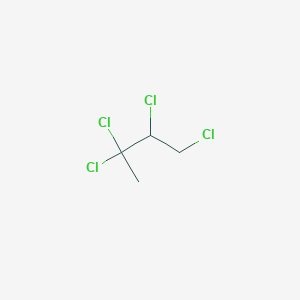
1,2,3,3-Tetrachlorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,3-Tetrachlorobutane is a chemical compound that belongs to the group of chlorinated organic compounds. It is a colorless liquid that is used in various industries, including pharmaceuticals, agrochemicals, and plastics. The compound is also known for its toxic effects on the environment and human health.
Wirkmechanismus
The mechanism of action of 1,2,3,3-Tetrachlorobutane is not well understood. However, it is known to be a toxic compound that can cause damage to various organs and systems in the body. The compound is believed to act by disrupting the normal functioning of biological molecules, such as proteins and enzymes.
Biochemical and Physiological Effects
1,2,3,3-Tetrachlorobutane has been shown to have toxic effects on the liver, kidneys, and nervous system. The compound can cause liver damage, leading to increased levels of liver enzymes in the blood. It can also cause kidney damage, leading to proteinuria and hematuria. Additionally, 1,2,3,3-Tetrachlorobutane can cause neurotoxicity, leading to symptoms such as tremors, convulsions, and paralysis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,2,3,3-Tetrachlorobutane in lab experiments include its high purity and availability. The compound is also relatively stable and can be stored for long periods without significant degradation. However, the limitations of using 1,2,3,3-Tetrachlorobutane include its toxic effects on human health and the environment. Care should be taken when handling the compound, and appropriate safety measures should be implemented.
Zukünftige Richtungen
There are several future directions for research on 1,2,3,3-Tetrachlorobutane. One area of research is the development of safer and more environmentally friendly alternatives to the compound. Another area of research is the investigation of the mechanism of action of the compound and its toxic effects on human health. Additionally, research can be conducted on the use of 1,2,3,3-Tetrachlorobutane as a starting material for the synthesis of novel chemicals with potential pharmaceutical and agrochemical applications.
Conclusion
In conclusion, 1,2,3,3-Tetrachlorobutane is a chemical compound with various applications in industry and scientific research. However, the compound is also known for its toxic effects on human health and the environment. Further research is needed to develop safer alternatives to the compound and to investigate its mechanism of action and toxic effects.
Synthesemethoden
1,2,3,3-Tetrachlorobutane is synthesized by the chlorination of 1,2,3-trichlorobutane with chlorine gas in the presence of a catalyst. The reaction takes place at a temperature range of 150-200°C and a pressure of 1-2 atm. The yield of the reaction depends on the reaction conditions, such as temperature, pressure, and catalyst.
Wissenschaftliche Forschungsanwendungen
1,2,3,3-Tetrachlorobutane is used in scientific research for various purposes. It is used as a solvent and reagent in organic synthesis. The compound is also used as a starting material for the synthesis of other chemicals, such as pharmaceuticals and agrochemicals. Additionally, 1,2,3,3-Tetrachlorobutane is used in analytical chemistry for the determination of halogenated organic compounds in environmental samples.
Eigenschaften
CAS-Nummer |
13138-51-7 |
|---|---|
Produktname |
1,2,3,3-Tetrachlorobutane |
Molekularformel |
C4H6Cl4 |
Molekulargewicht |
195.9 g/mol |
IUPAC-Name |
1,2,3,3-tetrachlorobutane |
InChI |
InChI=1S/C4H6Cl4/c1-4(7,8)3(6)2-5/h3H,2H2,1H3 |
InChI-Schlüssel |
NGAAIHKWQFLRDY-UHFFFAOYSA-N |
SMILES |
CC(C(CCl)Cl)(Cl)Cl |
Kanonische SMILES |
CC(C(CCl)Cl)(Cl)Cl |
Andere CAS-Nummern |
13138-51-7 |
Synonyme |
1,2,3,3-Tetrachlorobutane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



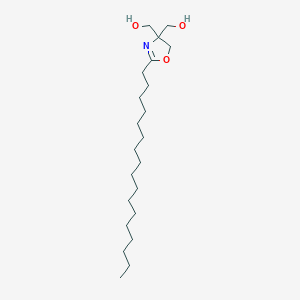
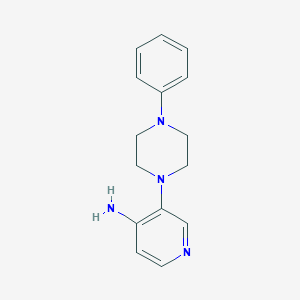




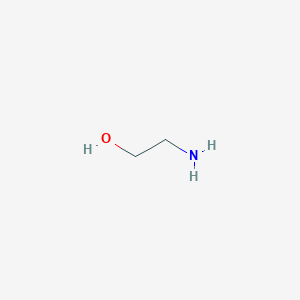
![2,6-Dimethyl-[1,3]thiazolo[5,4-f][1,3]benzothiazole](/img/structure/B87645.png)
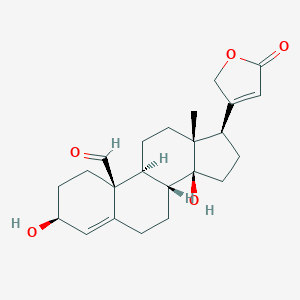
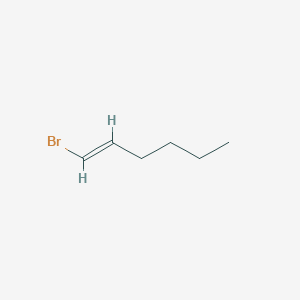
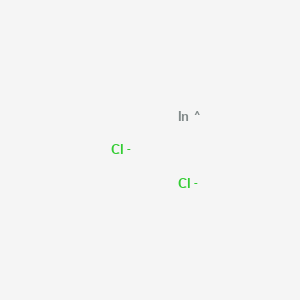

![1-[(dimethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B87659.png)
